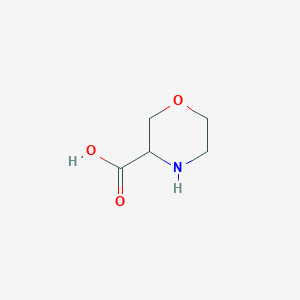

Acide morpholine-3-carboxylique

Vue d'ensemble

Description

Morpholine-3-carboxylic acid is a heterocyclic organic compound that features a morpholine ring with a carboxylic acid functional group at the third position

Applications De Recherche Scientifique

Morpholine-3-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Morpholine-3-carboxylic Acid, also known as 3-Morpholinecarboxylic acid, is a versatile moiety that has been widely employed to enhance the potency of numerous bioactive molecules . .

Mode of Action

It is known that morpholine derivatives can interact with their targets and induce changes that result in their biological activity .

Biochemical Pathways

Morpholine derivatives have been shown to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on a similar compound, ro6889678, showed complex adme properties, suggesting that morpholine-3-carboxylic acid may also have complex pharmacokinetic properties .

Result of Action

Morpholine derivatives have been shown to have various biological activities, suggesting that morpholine-3-carboxylic acid may also have diverse effects at the molecular and cellular level .

Analyse Biochimique

Biochemical Properties

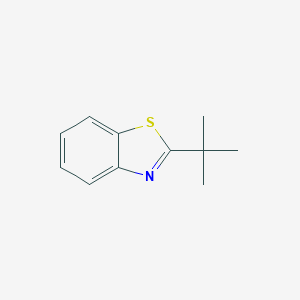

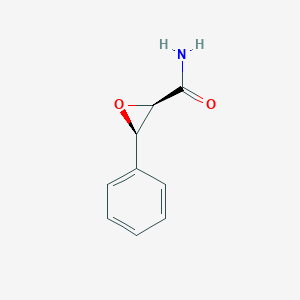

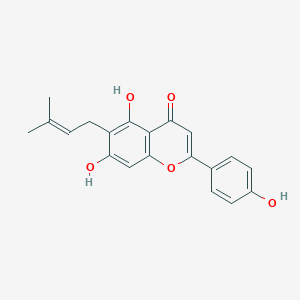

Morpholine motifs are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The exact enzymes, proteins, and other biomolecules that Morpholine-3-carboxylic Acid interacts with are not currently known.

Cellular Effects

The specific cellular effects of Morpholine-3-carboxylic Acid are not well-documented in the literature. Morpholine analogs have been studied for their effects on various types of cells. For example, some morpholine analogs have shown antiplasmodial activity against the human malaria parasite Plasmodium falciparum .

Molecular Mechanism

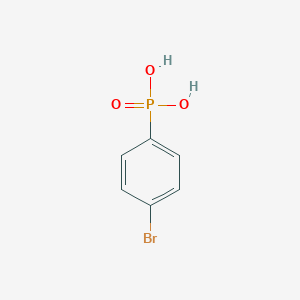

The molecular mechanism of action of Morpholine-3-carboxylic Acid is not well-documented in the literature. Morpholines are known to interact with various biomolecules. For example, morpholines have been used as enzyme active-site inhibitors for enzymes such as phosphatidylinositol 3-kinase, squalene synthase, peptidyl transferase .

Temporal Effects in Laboratory Settings

Morpholines have been synthesized for use in preclinical in vitro and in vivo drug metabolism studies .

Dosage Effects in Animal Models

Morpholines have been used in preclinical studies .

Metabolic Pathways

Morpholines are synthesized from 1,2-amino alcohols and related compounds .

Transport and Distribution

A study on a novel inhibitor of Hepatitis B Virus, which is a complex morpholine derivative, showed an intracellular enrichment of 78-fold in hepatocytes .

Subcellular Localization

Rnas can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

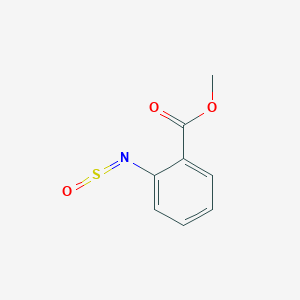

Morpholine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with α-haloacid chlorides. This method typically involves a sequence of coupling, cyclization, and reduction reactions . Another method includes the intramolecular cyclization of nitrogen-tethered alkenols catalyzed by palladium chloride .

Industrial Production Methods

Industrial production of morpholine-3-carboxylic acid often involves the dehydration of diethanolamine with concentrated sulfuric acid. Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .

Analyse Des Réactions Chimiques

Types of Reactions

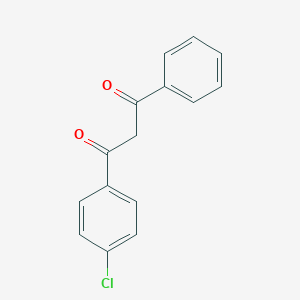

Morpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine-3-carboxylic acid derivatives with additional oxygen-containing functional groups, while reduction typically produces simpler morpholine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler analog without the carboxylic acid group.

Morpholine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the fourth position.

Indole derivatives: Contain a different heterocyclic structure but share some biological activities.

Uniqueness

Morpholine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its position-specific functional group allows for targeted interactions in chemical and biological systems, making it a valuable compound for various applications.

Propriétés

IUPAC Name |

morpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNOWSHJELIDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391607 | |

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77873-76-8 | |

| Record name | Morpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Morpholinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

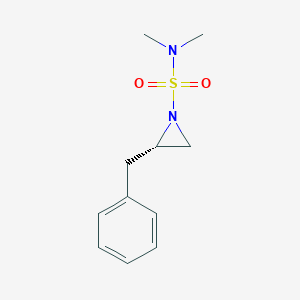

A: Research has shown that the chirality of Morpholine-3-carboxylic acid (Mor) significantly influences its ability to induce β-turn structures in peptides, mimicking the behavior of proline. Specifically, peptides incorporating D-Mor exhibit a higher propensity to form compact folded structures compared to their L-Mor counterparts []. Interestingly, while D-Mor promotes folding, the resulting structures differ from those typically induced by D-proline. This highlights the unique conformational influence of D-Mor in peptide design.

A: Morpholine-3-carboxylic acid's value in drug design stems from its ability to mimic natural amino acids while introducing desirable structural and conformational properties. For instance, incorporating D-morpholine-3-carboxylic acid into cyclic RGD peptides enhances their binding affinity for the αvβ3 integrin, a protein implicated in angiogenesis and tumor growth []. This interaction was further validated in vivo using a ¹²⁵I-radiolabeled morpholine-containing RGD-cyclopentapeptide, demonstrating its potential as a molecular imaging probe for angiogenesis.

A: Yes, Fmoc-protected Morpholine-3-carboxylic acid demonstrates full compatibility with standard SPPS protocols []. This compatibility allows for the efficient incorporation of Morpholine-3-carboxylic acid into peptide sequences on solid support, expanding its utility in generating diverse peptidomimetics for various biological applications.

A: Yes, enantiomeric separation of Morpholine-3-carboxylic acid can be achieved using high-performance liquid chromatography (HPLC) with a chiral ligand-exchange column (CLEC) []. This method utilizes a D-penicillamine-Cu(II) complex as the chiral selector and allows for the efficient resolution of the R and S isomers, a crucial aspect for studying their individual biological activities and applications.

ANone: There are multiple synthetic strategies available for obtaining enantiopure Morpholine-3-carboxylic acid:

* **From Dimethoxyacetaldehyde and Serine Methyl Ester:** This approach involves a five-step process, including reductive amination, intramolecular acetalization, elimination, hydrogenation, and acidic ester hydrolysis, ultimately yielding Fmoc-protected Morpholine-3-carboxylic acid [].* **From Benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate:** This method leverages the reaction of the chiral aziridine derivative with 2-chloroethanol to afford optically active 3-Morpholinecarboxylic acid [].A: Yes, at least one study investigated a novel Hepatitis B virus inhibitor, (3S)-4-[[(4R)-4-(2-Chloro-4-fluorophenyl)-5-methoxycarbonyl-2-thiazol-2-yl-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid, utilizing a long-term in vitro liver model []. This study highlighted the importance of assessing metabolism, active transport, drug-drug interactions, and enzyme induction when developing drugs incorporating Morpholine-3-carboxylic acid.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)

![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)